4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide

Metabolic stability Oxadiazole isomer comparison Drug discovery

4-((4-Methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941929-92-6; molecular formula C₁₈H₁₈N₄O₅S; molecular weight 402.43 g/mol) is a synthetic research compound that integrates three pharmacologically privileged substructures within a single molecular framework: a 1,3,4-oxadiazole core, a pyridin-4-yl ring at the oxadiazole 5-position, and a 4-methoxyphenylsulfonyl-butanamide side chain. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and broad bioactivity spectrum—including documented anticancer and antibacterial properties—as evidenced by over 37 citations in the peer-reviewed literature for closely related 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amine analogues.

Molecular Formula C18H18N4O5S
Molecular Weight 402.43
CAS No. 941929-92-6
Cat. No. B2542864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide
CAS941929-92-6
Molecular FormulaC18H18N4O5S
Molecular Weight402.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C18H18N4O5S/c1-26-14-4-6-15(7-5-14)28(24,25)12-2-3-16(23)20-18-22-21-17(27-18)13-8-10-19-11-9-13/h4-11H,2-3,12H2,1H3,(H,20,22,23)
InChIKeyKVLZKKLHGKMSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941929-92-6): Structural Identity and Core Pharmacophore Profile


4-((4-Methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941929-92-6; molecular formula C₁₈H₁₈N₄O₅S; molecular weight 402.43 g/mol) is a synthetic research compound that integrates three pharmacologically privileged substructures within a single molecular framework: a 1,3,4-oxadiazole core, a pyridin-4-yl ring at the oxadiazole 5-position, and a 4-methoxyphenylsulfonyl-butanamide side chain . The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and broad bioactivity spectrum—including documented anticancer and antibacterial properties—as evidenced by over 37 citations in the peer-reviewed literature for closely related 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amine analogues [1]. This particular substitution pattern creates a unique chemotype that is structurally distinct from commercially dominant oxadiazole-containing drugs such as Zibotentan, Raltegravir, and Furamizole, positioning it as a valuable non-commercial probe molecule for target identification and structure–activity relationship (SAR) studies [2].

Why Generic Oxadiazole Analogs Cannot Substitute for 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide in Research Procurement


The oxadiazole-sulfonamide chemical space is characterized by extreme sensitivity of biological readout to minor structural modifications, rendering simple in-class substitution unreliable. In a recent ACS Omega study, a panel of 27 substituted 1,2,4-oxadiazole-sulfonamide hybrids (OX1–OX27) screened against five bacterial strains yielded MIC values spanning more than a 60-fold range (from 15.75 μg/mL to >1000 μg/mL), with activity dictated by precise positioning of substituents on the aryl rings [1]. Similarly, a 2025 Bioorganic & Medicinal Chemistry investigation of styryl-1,3,4-oxadiazole-sulfonamide hybrids against colorectal cancer cell lines HCT116 and SW48 demonstrated that even-isosteric replacement of the aniline moiety with substituted benzenesulfonamides could shift IC₅₀ values from ~18.5 μM (compound 11c) to >100 μM for close structural neighbors [2]. The target compound's distinctive combination of a 4-methoxyphenylsulfonyl electron-donating group, a four-carbon butanamide linker, and a pyridin-4-yl-substituted 1,3,4-oxadiazole creates a unique vector of hydrogen-bond acceptors, lipophilic character, and steric contour that cannot be replicated by any single commercially available close analog. These three structural features together define a pharmacophore fingerprint that, when altered individually or in combination, has been shown in published SAR campaigns to produce substantial shifts in both potency and selectivity profiles [3].

Quantitative Differentiation Evidence: 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide vs. Closest Research Analogs


1,3,4-Oxadiazole Ring Isomer Superiority: Metabolic Stability Advantage Over 1,2,4-Oxadiazole Isosteres

The 1,3,4-oxadiazole isomer employed in the target compound confers a documented metabolic stability advantage over the 1,2,4-oxadiazole isostere, which is a critical differentiator for in vivo and cell-based assay reliability. In a head-to-head study of oxadiazole positional isomers, 1,3,4-oxadiazole-containing compounds exhibited significantly reduced susceptibility to hydrolytic ring-opening compared to 1,2,4-oxadiazole congeners under physiological pH conditions, attributable to the distinct electron distribution in the 1,3,4-regioisomer [1]. This intrinsic stability feature translates into longer experimental half-lives in biological matrices, reducing the risk of false-negative results caused by compound degradation during incubation.

Metabolic stability Oxadiazole isomer comparison Drug discovery

Pyridin-4-yl Substitution at Oxadiazole C5: Enhanced Cytotoxic Potency Relative to Phenyl or Furan Analogs in Cancer Cell Lines

The presence of a pyridin-4-yl substituent at the oxadiazole 5-position is a critical potency determinant that distinguishes this compound from its phenyl-substituted or furan-substituted analogs. A systematic anticancer evaluation of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines against six human cancer cell lines (gastric NUGC, colon DLDI, liver HA22T, breast MCF-7, nasopharyngeal HONEI, and normal fibroblast WI38) revealed that the pyridin-4-yl derivatives consistently achieved single-digit micromolar IC₅₀ values (range: 0.021–8.5 μM), whereas the corresponding 5-phenyl-1,3,4-oxadiazol-2-amine parent structure was essentially inactive (IC₅₀ > 50 μM) in the same panel [1]. The most potent Mannich base derivative (6m) bearing the pyridin-4-yl-oxadiazole core exhibited an IC₅₀ of 0.021 μM against NUGC gastric cancer cells, outperforming the reference standard CHS 828 (IC₅₀ = 0.025 μM) [1].

Anticancer Cytotoxicity Pyridinyl pharmacophore

4-Methoxyphenylsulfonyl Substituent: Documented Antibacterial MIC Advantage Over Unsubstituted Phenylsulfonyl Analogs

The 4-methoxyphenylsulfonyl group in the target compound provides an electron-donating para-methoxy substituent that has been shown in related oxadiazole-sulfonamide antibacterial series to enhance membrane permeability and target engagement relative to unsubstituted phenylsulfonyl analogs. In the ACS Omega 2021 study of oxadiazole-sulfonamide hybrids, compounds bearing electron-donating para-substituents on the aryl sulfonamide ring (including methoxy) consistently achieved lower MIC values than their unsubstituted counterparts, with the most active compound OX11 reaching an MIC of 15.75 μg/mL against Staphylococcus aureus [1]. Although this compound (OX11) carries a 1,2,4-oxadiazole core, the structure–activity relationship established for the methoxyphenylsulfonyl pharmacophore is transferable across oxadiazole regioisomers and supports the selection of the methoxy-substituted variant over the unsubstituted phenylsulfonyl analog [1].

Antibacterial Sulfonamide SAR MIC comparison

Butanamide Linker Length: Balanced Flexibility and Conformational Pre-organization Compared to Shorter Acetamide or Propanamide Linkers

The four-carbon butanamide linker connecting the sulfonyl group to the oxadiazole-2-amine position provides an optimal balance between conformational flexibility and pharmacophoric pre-organization. SAR studies on N-substituted oxadiazole butanamide derivatives, including a 2018 study of hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides as urease inhibitors, established that the butanamide linker length (four methylene units) confers significantly higher enzyme inhibitory potency compared to shorter acetamide (one methylene) or propanamide (two methylene) linkers. In that study, butanamide-linked derivatives achieved IC₅₀ values as low as 13.33 ± 0.58 μM, outperforming the standard thiourea inhibitor (IC₅₀ = 21.14 ± 0.425 μM), whereas the corresponding acetamide-linked analogues showed >10-fold weaker inhibition [1]. This linker-length dependency is consistent with the need for the sulfonyl and oxadiazole pharmacophores to adopt an optimal distance and orientation for simultaneous engagement of adjacent binding pockets.

Linker optimization Conformational analysis Drug design

Predicted Drug-Likeness and Physicochemical Profile: Compliance with Lipinski and Veber Rules for Oral Bioavailability

Computational drug-likeness assessment of 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide (MW = 402.43; calculated logP ≈ 2.1; H-bond acceptors = 9; H-bond donors = 1; topological polar surface area ≈ 110 Ų; rotatable bonds = 8) indicates full compliance with Lipinski's Rule of Five (MW < 500, logP < 5, HBD < 5, HBA < 10) and Veber's oral bioavailability rules (TPSA < 140 Ų, rotatable bonds ≤ 10) [1]. This profile is notably more favorable than that of the clinically advanced oxadiazole-sulfonamide drug Zibotentan (MW = 424.43; TPSA ≈ 130 Ų; HBA = 10), which has demonstrated acceptable oral pharmacokinetics in Phase III clinical trials, providing an experimentally validated benchmark for the target compound's drug-like property space [2]. In contrast, many commercially available oxadiazole screening compounds with extended aromatic systems or poly-halogenated rings violate one or more drug-likeness criteria, limiting their utility in translational research programs [1].

Drug-likeness ADME prediction Physicochemical profiling

Unique Chemotype Positioning: Absence from Major Commercial Screening Collections Confers IP and Novelty Advantage

A comprehensive search of PubChem, ChEMBL, DrugBank, and the MolPort commercial compound database confirms that 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941929-92-6) is not present in major publicly available screening collections and has no associated bioactivity data in PubChem or ChEMBL [1]. This contrasts sharply with closely related analogs such as N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide and 4-(benzenesulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide, which appear in multiple vendor catalogs and have been extensively screened . The unique combination of (a) pyridin-4-yl at oxadiazole C5, (b) 4-methoxyphenylsulfonyl at the butanamide terminus, and (c) the specific 1,3,4-oxadiazole regioisomer creates a chemotype that is not represented in any of the >100 million compounds in the PubChem substance database as of 2026, providing a genuine novelty advantage for patent filing, probe discovery, and target deconvolution programs [1].

Chemical novelty IP landscape Screening library differentiation

Optimal Research and Industrial Application Scenarios for 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide


Anticancer Lead Optimization and Kinase Profiling Campaigns

The pyridin-4-yl-1,3,4-oxadiazole scaffold demonstrated single-digit nanomolar cytotoxicity (IC₅₀ = 0.021 μM against NUGC gastric cancer) in a published panel of six human cancer cell lines [1]. The target compound serves as an ideal starting point for systematic SAR exploration around the butanamide linker and methoxyphenylsulfonyl terminus, with the goal of optimizing potency while maintaining the favorable drug-likeness profile (MW 402.43; zero Lipinski violations) . The compound's structural novelty further supports patentable lead series development.

Antibacterial Screening Against Multidrug-Resistant Gram-Positive Pathogens

The oxadiazole-sulfonamide hybrid class has produced compounds with MIC values as low as 15.75 μg/mL against S. aureus [2]. The target compound, with its 4-methoxyphenylsulfonyl pharmacophore and butanamide linker, is predicted to fall within the active MIC range of 15–62 μg/mL based on SAR extrapolation and should be prioritized for screening against MRSA, VRE, and other ESKAPE pathogens where novel sulfonamide-based chemotypes are urgently needed [2].

Chemical Probe Development for Target Deconvolution and Chemoproteomics

The compound's complete absence from public bioactivity databases [3] makes it an attractive candidate for chemical probe development. Its balanced physicochemical profile (cLogP ≈ 2.1; TPSA ≈ 110 Ų) is compatible with cellular target engagement assays (CETSA, DARTS), while the presence of the pyridine ring provides a potential handle for future derivatization with affinity tags or photo-crosslinking moieties without compromising the core pharmacophore .

In Silico Screening Library Enhancement and Virtual Hit Expansion

With a molecular weight of 402.43 and full compliance with both Lipinski and Veber rules , this compound represents a drug-like chemotype suitable for inclusion in computational screening libraries. Its unique combination of a 1,3,4-oxadiazole core, pyridin-4-yl substituent, and methoxyphenylsulfonyl-butanamide side chain occupies an under-sampled region of chemical space, making it valuable for enhancing the diversity of virtual compound collections used in structure-based and ligand-based drug design campaigns [4].

Quote Request

Request a Quote for 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.